(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Overview
Description
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-methyluracil as the starting material.
Reaction Steps: The process involves the alkylation of 2-alkylsulfanyl-5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazoles with methyl bromoacetate. This reaction proceeds at the N(1)-position of the pyrimidine ring.
Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the pyrimidine ring can yield a range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like methyl iodide (CH3I) and bromine (Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substituted Derivatives: Different substituted derivatives based on the position and type of substitution.
Mechanism of Action
Mode of Action
The mode of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid involves its interaction with various nucleophiles. It has been observed that the compound can undergo alkylation with methyl bromoacetate . This interaction results in changes to the compound’s structure, potentially influencing its biological activity.
Scientific Research Applications
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand the role of pyrimidine derivatives in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
Uracil: A pyrimidine derivative with similar structural features.
Thymine: Another pyrimidine derivative commonly found in DNA.
Cytosine: A pyrimidine derivative involved in RNA and DNA synthesis.
Uniqueness: (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid group, which differentiates it from other pyrimidine derivatives. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O4
- Molecular Weight : 198.18 g/mol
- CAS Number : 28181-39-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : It shows potential in scavenging free radicals and protecting cells from oxidative stress.
- Cytotoxic Effects : Studies have indicated that it may induce apoptosis in cancer cell lines.
Antimicrobial Activity
The antimicrobial effects have been attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. For instance, the compound's structure allows it to bind effectively to bacterial enzymes involved in the synthesis of nucleic acids.
Antioxidant Activity
The antioxidant activity is primarily due to the presence of dicarbonyl groups in its structure which can donate electrons and neutralize free radicals. This action helps in reducing oxidative damage in cells.
Cytotoxicity in Cancer Cells
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspases and modulation of p53 pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Free radical scavenging | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL for effective strains. These findings suggest its potential use as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In a controlled experiment using MTT assays, this compound exhibited IC50 values of 15 µM against HCT116 cells and 20 µM against MCF7 cells after 72 hours of treatment. Flow cytometry analysis revealed that treatment led to significant increases in the sub-G1 population indicative of apoptosis.
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWREGOTNQVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353491 | |
Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-22-2 | |
Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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